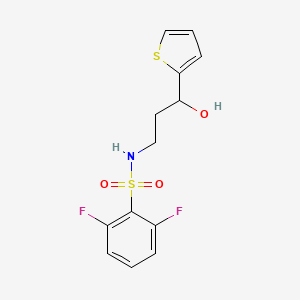

2,6-difluoro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2,6-difluoro-N-(3-hydroxy-3-thiophen-2-ylpropyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F2NO3S2/c14-9-3-1-4-10(15)13(9)21(18,19)16-7-6-11(17)12-5-2-8-20-12/h1-5,8,11,16-17H,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIGKLXMDPGKJLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)S(=O)(=O)NCCC(C2=CC=CS2)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13F2NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2,6-Difluoro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzenesulfonamide is a fluorinated sulfonamide compound with significant potential in biological applications. Its molecular formula is C13H13F2NO3S2, and it has a molecular weight of approximately 333.37 g/mol . This compound has garnered attention for its unique structure, which combines fluorine atoms, a hydroxyl group, and a thiophene ring, suggesting diverse biological activities.

The biological activity of this compound is believed to involve its interaction with specific molecular targets such as enzymes and receptors. The presence of the thiophene ring may enhance its binding affinity to these targets, leading to modulation of various biological pathways.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit notable antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria. The compound's mechanism likely involves disruption of bacterial protein synthesis and cell wall formation .

Comparison of Antimicrobial Activity

| Compound | MIC (μg/mL) | Activity Type |

|---|---|---|

| This compound | 31.108 - 62.216 | Antistaphylococcal |

| Ciprofloxacin | 0.381 | Reference |

| Levofloxacin | 8.1 | Reference |

Anticancer Potential

There is emerging evidence supporting the anticancer potential of this compound. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through the activation of specific signaling pathways . The presence of fluorine atoms is hypothesized to enhance the lipophilicity of the compound, facilitating better cellular uptake and efficacy against tumor cells.

Case Studies

- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated a minimum inhibitory concentration (MIC) ranging from 31.108 to 62.216 μg/mL, demonstrating significant bactericidal activity compared to standard antibiotics like ciprofloxacin .

- Anticancer Activity : In cell line assays, this compound exhibited a dose-dependent response in inhibiting cell proliferation in various cancer types. The compound was shown to induce apoptosis via caspase activation pathways .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, starting with commercially available precursors such as 2,6-difluorobenzoyl chloride and thiophene derivatives. Characterization methods include NMR spectroscopy and mass spectrometry to confirm structural integrity and purity.

Future Directions

Ongoing research aims to further elucidate the precise mechanisms underlying the biological activities of this compound. Investigations into its pharmacokinetics and potential side effects are essential for assessing its viability as a therapeutic agent.

Scientific Research Applications

Antimicrobial Activity

Research indicates that sulfonamides, including derivatives like 2,6-difluoro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzenesulfonamide, exhibit antimicrobial properties. These compounds have been studied for their ability to inhibit bacterial growth by targeting dihydropteroate synthase (DHPS), an enzyme crucial for folate biosynthesis in bacteria.

Anti-inflammatory Properties

Sulfonamides are also known for their anti-inflammatory effects. The presence of the thiophene group may enhance the compound's interaction with biological targets involved in inflammatory pathways. Studies have shown that modifications to the sulfonamide structure can lead to improved efficacy against inflammation-related conditions.

Antimalarial Potential

Recent studies have focused on the design and synthesis of new sulfonamide derivatives as potential antimalarial agents. The structural similarities between this compound and known antimalarial compounds suggest that it could be a candidate for further investigation in this area. A study highlighted the synthesis of various benzenesulfonamide derivatives and their evaluation against malaria parasites, indicating that modifications could yield effective new treatments .

Enzyme Inhibition

The compound has been explored for its potential as an enzyme inhibitor. Research on similar sulfonamides has demonstrated their ability to inhibit enzymes such as α-glucosidase and acetylcholinesterase, which are significant targets in the treatment of diabetes and Alzheimer’s disease, respectively . The structural features of this compound may contribute to its inhibitory activity against these enzymes.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of sulfonamide derivatives demonstrated that specific substitutions could enhance antimicrobial activity against various bacterial strains. The incorporation of fluorine atoms was noted to increase potency due to improved lipophilicity and membrane permeability .

Case Study 2: Anti-inflammatory Mechanism

In vitro studies have shown that certain sulfonamides can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. The thiophene moiety in this compound may play a role in modulating these inflammatory pathways .

Case Study 3: Antimalarial Activity

A rational drug design approach was utilized to create new benzenesulfonamide derivatives aimed at malaria treatment. The study revealed that compounds with similar structural motifs to this compound exhibited promising antimalarial activity in preliminary assays .

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The sulfonamide (-SO₂NH-) group participates in characteristic reactions:

Fluorinated Benzene Ring Reactivity

The 2,6-difluorobenzene ring undergoes electrophilic and nucleophilic substitutions:

Hydroxyl-Thiophene-Propyl Side Chain Reactivity

The 3-hydroxy-3-(thiophen-2-yl)propyl group enables diverse transformations:

Hydroxyl Group Reactions

Thiophene Ring Reactions

Synthetic Optimization Considerations

-

Solvent Choice : Polar aprotic solvents (e.g., DMSO, DMF) enhance sulfonamide and fluorine reactivity .

-

Temperature Control : Reactions involving the hydroxyl group (e.g., oxidations) require low temperatures (<0°C) to prevent side reactions .

-

Catalysts : Pd catalysts for cross-coupling; acidic/basic conditions for substitutions .

Analytical Characterization

-

NMR : -NMR confirms fluorine substitution patterns (δ = -110 to -120 ppm for aromatic F).

-

HPLC : Purity assessment (>98%) for pharmaceutical-grade derivatives .

This compound’s multifunctional design enables tailored modifications for drug discovery, material science, or agrochemical applications. Further studies should explore its biological activity modulation via targeted derivatization.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Thiophene-Sulfonamide Hybrids

Compounds with benzenesulfonamide-thiophene hybrids have demonstrated significant antiproliferative activity. For example:

- (Z)-4-(3-oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(thiazol-2-yl)benzenesulfonamide (26) IC50: 10.25 μM (vs. doxorubicin: ~30 μM) Structural Difference: Enaminone linker instead of hydroxypropyl. Activity: Enhanced cytotoxicity due to conjugation and planar enaminone structure .

The target compound lacks the enaminone linker but introduces a hydroxyl group, which may reduce metabolic instability compared to unsaturated enaminone derivatives.

Analogs with Heterocyclic Replacements

- 2,6-Difluoro-N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)benzenesulfonamide Structural Difference: Tetrahydro-2H-pyran replaces thiophene. Safety protocols (P201, P210) highlight its thermal sensitivity .

Electronic and Computational Comparisons

Density-functional theory (DFT) studies reveal:

- Electron Density : Fluorine atoms in the target compound increase electron-withdrawing effects, polarizing the sulfonamide group and enhancing hydrogen-bond acceptor capacity .

- Correlation Energy : The Colle-Salvetti functional suggests that thiophene-containing compounds exhibit higher correlation energies than aliphatic analogs, influencing reactivity .

- Wavefunction Analysis (Multiwfn) : Thiophene’s electron localization function (ELF) indicates strong aromatic character, critical for binding to hydrophobic protein pockets .

Data Table: Key Comparisons

Research Implications

- Biological Activity : The hydroxypropyl-thiophene moiety in the target compound may balance solubility and target binding, though direct antiproliferative data are needed.

- Synthetic Optimization: Replacing enaminone with hydroxypropyl could improve metabolic stability but requires validation in pharmacokinetic studies.

- Computational Guidance : Multiwfn and DFT tools are essential for rational design, particularly in optimizing electron density and aromatic interactions .

Q & A

Q. How can the synthesis of 2,6-difluoro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzenesulfonamide be optimized for yield and purity?

Methodological Answer:

- Step 1: Use a nucleophilic substitution reaction between 2,6-difluorobenzenesulfonyl chloride and 3-amino-3-(thiophen-2-yl)propan-1-ol.

- Step 2: Employ tetrahydrofuran (THF) as the solvent and triethylamine (EtN) to scavenge HCl, as demonstrated in analogous sulfonamide syntheses .

- Step 3: Monitor reaction progress via thin-layer chromatography (TLC) with ethyl acetate/hexane (1:3) as the mobile phase.

- Step 4: Purify the crude product using silica gel column chromatography (gradient elution with 10–30% ethyl acetate in hexane) to isolate the target compound .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use and NMR to confirm the presence of fluorine substituents and the thiophene-propanol moiety. For example, the thiophene protons appear as distinct multiplet signals at δ 6.8–7.5 ppm .

- Infrared (IR) Spectroscopy: Identify sulfonamide S=O stretching vibrations (~1350 cm) and hydroxyl groups (~3400 cm) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) can confirm the molecular ion peak (e.g., [M+H] at m/z 388.05) .

Q. What solvent systems are suitable for recrystallizing this sulfonamide?

Methodological Answer:

Q. How can the purity of the compound be validated for pharmacological studies?

Methodological Answer:

- High-Performance Liquid Chromatography (HPLC): Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm. Purity >98% is acceptable for in vitro assays .

- Melting Point Analysis: Compare the observed melting point (e.g., 145–148°C) with literature values to detect impurities .

Advanced Research Questions

Q. What experimental design is recommended for studying the environmental fate of this compound?

Methodological Answer:

- Phase 1: Conduct laboratory studies to determine octanol-water partition coefficients (log ) and hydrolysis rates at pH 4, 7, and 9 (25°C).

- Phase 2: Use gas chromatography-mass spectrometry (GC-MS) with a biscyanopropyl/phenyl polysiloxane column to monitor degradation products in simulated soil and water systems .

- Phase 3: Apply a split-plot design with replicates (n=4) to assess long-term stability in environmental matrices, as outlined in Project INCHEMBIOL .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate modifications to the thiophene moiety?

Methodological Answer:

- Step 1: Synthesize analogs with substituted thiophenes (e.g., 3-methylthiophene, 5-bromothiophene) using Suzuki-Miyaura coupling .

- Step 2: Test inhibitory activity against target enzymes (e.g., carbonic anhydrase) via fluorescence-based assays.

- Step 3: Perform molecular docking studies with software like AutoDock Vina to correlate substituent effects with binding affinity .

Q. What strategies are effective for resolving contradictory data in thermal stability studies?

Methodological Answer:

- Approach 1: Use differential scanning calorimetry (DSC) under nitrogen to distinguish decomposition events from melting points.

- Approach 2: Cross-validate thermogravimetric analysis (TGA) with dynamic vapor sorption (DVS) to rule out moisture interference .

- Approach 3: Replicate experiments across labs using standardized protocols, as emphasized in split-plot designs .

Q. How can X-ray crystallography be applied to study the compound’s conformational flexibility?

Methodological Answer:

- Step 1: Grow single crystals via vapor diffusion using acetonitrile/toluene (1:1).

- Step 2: Collect diffraction data (e.g., Cu-Kα radiation, λ = 1.5418 Å) and solve the structure using SHELXT.

- Step 3: Analyze torsion angles (e.g., C-SO-N-C) to identify rotational barriers influencing biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.